

Spectroscopic Profile of Allyltriphenylphosphonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyltriphenylphosphonium
bromide*

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This technical guide provides a comprehensive overview of the spectroscopic data for **allyltriphenylphosphonium bromide**, a vital reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ^1H and ^{13}C NMR data for **allyltriphenylphosphonium bromide**, recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **allyltriphenylphosphonium bromide** exhibits characteristic signals corresponding to the protons of the allyl and triphenylphosphine moieties. The aromatic protons appear as complex multiplets in the downfield region, while the allylic protons are observed in the upfield region.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.81-7.75	m	9H	Phenyl Protons
7.67-7.64	m	6H	Phenyl Protons
5.68-5.51	m	1H	-CH=
5.55-5.50	m	1H	=CH ₂
5.36-5.32	m	1H	=CH ₂
4.73-4.67	m	2H	-CH ₂ -P

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The signals are characterized by their chemical shifts and coupling constants with the phosphorus atom.

Chemical Shift (δ) ppm	Coupling Constant (J _{P-C}) Hz	Assignment
135.2	3.3	Phenyl Carbon
134.0	10.1	Phenyl Carbon
130.5	2.7	Phenyl Carbon
126.4	3.0	-CH=
123.2	10.0	=CH ₂
118.4	85.7	Phenyl Carbon (ipso)
28.9	49.9	-CH ₂ -P

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific peak list is not publicly available, the ATR-IR spectrum for **allyltriphenylphosphonium bromide** is available in

databases such as SpectraBase and PubChem.^[1] Based on the molecular structure, the following characteristic absorption bands are expected:

Wavenumber Range (cm ⁻¹)	Vibration	Functional Group
3100-3000	C-H Stretch	Aromatic & Alkene
3000-2850	C-H Stretch	Alkane
1640-1600	C=C Stretch	Alkene
1480-1430	C=C Stretch	Aromatic Ring
1120-1090	P-C Stretch	Aryl-Phosphorus
750-690	C-H Bend	Aromatic (out-of-plane)

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

Synthesis of Allyltriphenylphosphonium Bromide

A common method for the synthesis of **allyltriphenylphosphonium bromide** involves the reaction of triphenylphosphine with allyl bromide. In a typical procedure, a solution of triphenylphosphine in an appropriate solvent, such as acetonitrile or toluene, is treated with allyl bromide. The reaction mixture is then heated, typically to around 70°C, for several hours. After the reaction is complete, the product is isolated, often by concentration of the reaction mixture followed by washing with a non-polar solvent like pentane to remove any unreacted starting materials. The resulting white solid is then dried under vacuum.

NMR Spectroscopy

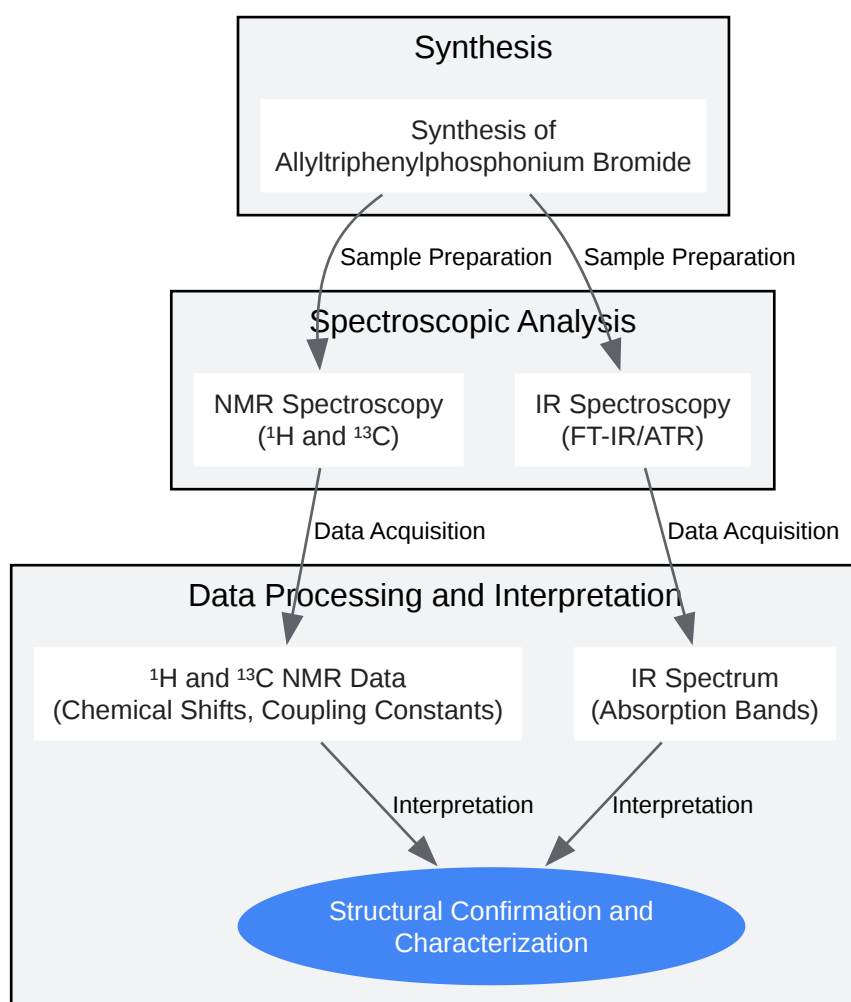
NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), which serves as the solvent and provides an internal lock signal. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

IR Spectroscopy

Infrared spectra are generally recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The Attenuated Total Reflectance (ATR) technique is a common sampling method where the solid sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **allyltriphenylphosphonium bromide**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **allyltriphenylphosphonium bromide**.

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References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Allyltriphenylphosphonium Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072289#allyltriphenylphosphonium-bromide-spectroscopic-data-nmr-ir]

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